(E)-3-(3-(benzyloxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(3-(benzyloxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a benzyloxyphenyl group, a furan ring, and a pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(benzyloxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a benzyloxyphenyl halide with the pyrazole intermediate.
Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with Furan-2-carbaldehyde: The final step involves the condensation of the carbohydrazide with furan-2-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
While the laboratory synthesis of (E)-3-(3-(benzyloxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods would require optimization for scale-up. This includes the use of continuous flow reactors, optimization of reaction conditions to increase yield and purity, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the furan ring or the pyrazole core, potentially leading to the formation of dihydrofuran or dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrofuran or dihydropyrazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (E)-3-(3-(benzyloxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(benzyloxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide: can be compared with other pyrazole derivatives such as:
Uniqueness
The presence of both the benzyloxyphenyl group and the furan ring in (E)-3-(3-(benzyloxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide makes it unique compared to other pyrazole derivatives
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-22(26-23-14-19-10-5-11-28-19)21-13-20(24-25-21)17-8-4-9-18(12-17)29-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAMBVNSPBHKJT-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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